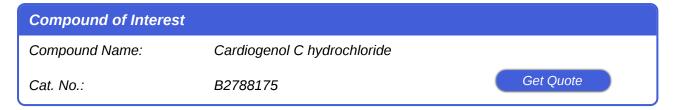


A Technical Guide to Cardiogenol C Hydrochloride: Discovery, Synthesis, and Cardiomyogenic Activity

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiogenol C hydrochloride is a synthetic, cell-permeable diaminopyrimidine compound that has emerged as a potent inducer of cardiomyogenesis from pluripotent stem cells. This technical guide provides a comprehensive overview of its discovery, a detailed account of its chemical synthesis, and an in-depth analysis of its biological activity and mechanism of action. Experimental protocols for key assays are provided, and quantitative data are summarized for clarity. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of this promising small molecule for cardiac regeneration research.

Discovery and Overview

Cardiogenol C was identified from a library of synthetic small molecules screened for their ability to induce cardiomyocyte differentiation in embryonic stem (ES) cells. It has been shown to selectively and efficiently promote the differentiation of ES cells into beating cardiomyocytes, making it a valuable tool for studying cardiac development and a potential starting point for the development of therapeutic agents for heart disease.

Table 1: Physicochemical Properties of Cardiogenol C Hydrochloride



Property	Value		
Chemical Name	2-[[2-[(4-methoxyphenyl)amino]-4- pyrimidinyl]amino]-ethanol hydrochloride		
Molecular Formula	C13H16N4O2 · HCl		
Molecular Weight	296.8 g/mol		
CAS Number	671225-39-1		
Appearance	Crystalline solid		
Purity	≥97%		
Solubility	DMF: 25 mg/mL, DMSO: 20 mg/mL, PBS (pH 7.2): 10 mg/mL, Ethanol: 1 mg/mL		

Chemical Synthesis

The synthesis of **Cardiogenol C hydrochloride** is a two-step process. The first step involves the nucleophilic substitution of a chlorine atom on 4,6-dichloropyrimidine with p-anisidine. The second step is a subsequent nucleophilic substitution of the remaining chlorine atom with 2-aminoethanol.

Synthesis of Intermediate: 6-chloro-N-(4-methoxyphenyl)pyrimidin-4-amine hydrochloride

4,6-Dichloropyrimidine is reacted with p-methoxyaniline in isopropanol with the addition of hydrochloric acid. The reaction mixture is refluxed, and upon cooling, the product precipitates as a colorless solid.

Table 2: Synthesis of 6-chloro-N-(4-methoxyphenyl)pyrimidine-4-amine hydrochloride - Reaction Parameters



Parameter	Value	
Reactants	4,6-Dichloropyrimidine, p-methoxyaniline, Hydrochloric acid (37%)	
Solvent	Isopropanol (i-PrOH)	
Reaction Temperature	84°C (Reflux)	
Reaction Time	2.5 hours	
Yield	56%	

Synthesis of Cardiogenol C Hydrochloride

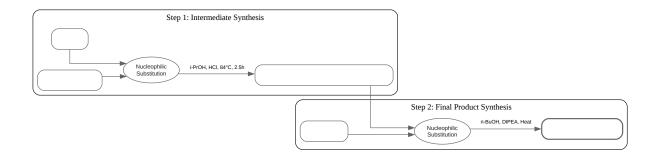
The intermediate, 6-chloro-N-(4-methoxyphenyl)pyrimidine-4-amine hydrochloride, is then reacted with 2-aminoethanol in the presence of a base, such as diisopropylethylamine (DIPEA), in a suitable solvent like n-butanol. The reaction is typically carried out at an elevated temperature, and the final product is isolated after purification.

Table 3: Synthesis of Cardiogenol C Hydrochloride - Reaction Parameters

Parameter	Value	
Reactants	6-chloro-N-(4-methoxyphenyl)pyrimidine-4- amine hydrochloride, 2-aminoethanol, DIPEA	
Solvent	n-Butanol (n-BuOH)	
Reaction Temperature	Elevated (e.g., microwave heating)	
Yield	Not explicitly reported, but a similar reaction with propanolamine yields 85%[1]	

Note: Detailed characterization data such as NMR and mass spectrometry for the final product are not readily available in the public domain but would be essential for confirming the structure and purity.





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Figure 1: Synthesis workflow for Cardiogenol C hydrochloride.

Biological Activity and Mechanism of Action

Cardiogenol C hydrochloride induces the differentiation of embryonic stem cells into cardiomyocytes with a reported EC $_{50}$ value of 0.1 μ M (100 nM).[2][3] Treatment of ES cells with 0.25 μ M Cardiogenol C resulted in approximately 90% of the cells expressing the cardiac-specific transcription factors GATA-4, MEF2, and Nkx2.5 and exhibiting the characteristic beating behavior of differentiated cardiomyocytes.[2]

Upregulation of Cardiac Markers

Cardiogenol C treatment leads to a significant increase in the expression of key cardiac marker genes. In lineage-committed progenitor cells like C2C12 skeletal myoblasts, treatment with 1 µM Cardiogenol C for 7 days resulted in a significant upregulation of Atrial Natriuretic Factor (ANF) and Nkx2.5 expression.[1][4]

Table 4: Effect of Cardiogenol C on Cardiac Marker Expression

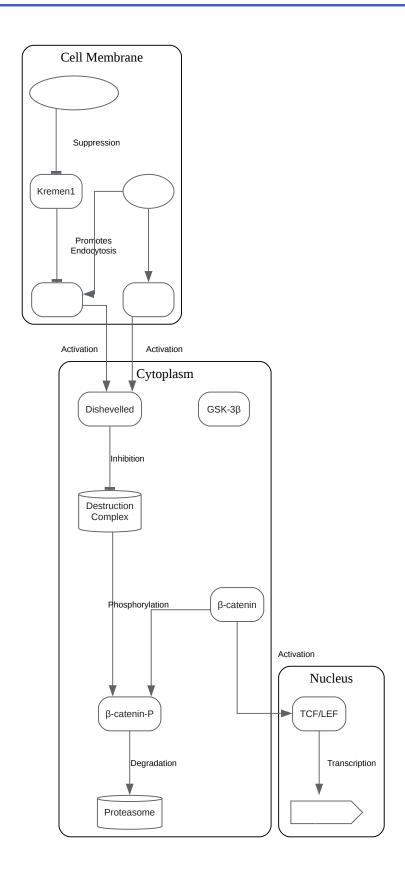


Cell Type	Concentration	Treatment Duration	Marker Genes Upregulated	Reference
Embryonic Stem Cells	0.25 μΜ	Not specified	GATA-4, MEF2, Nkx2.5	[2]
P19 Embryonic Carcinoma Cells	1 μΜ	7 days	ANF	[1]
C2C12 Skeletal Myoblasts	1 μΜ	7 days	ANF, Nkx2.5	[1][4]
Mouse Hair Bulge Progenitor Cells	Not specified	Not specified	GATA4, Nkx2.5, Tbx5	

Proposed Mechanism of Action: Wnt Signaling Pathway

The cardiomyogenic effect of Cardiogenol C is proposed to be mediated through the activation of the Wnt signaling pathway. It is suggested that Cardiogenol C acts by suppressing Kremen1, a transmembrane protein that acts as a negative regulator of the Wnt pathway. By inhibiting Kremen1, Cardiogenol C prevents the Kremen1-mediated endocytosis of the Wnt co-receptor LRP6. This leads to higher levels of LRP6 at the cell surface, potentiating Wnt signaling, which is crucial for cardiac differentiation. The downstream consequences of this proposed mechanism, such as the stabilization of β -catenin and activation of TCF/LEF-mediated transcription, are logical sequiturs of Wnt pathway activation, though direct experimental evidence for Cardiogenol C's effect on these specific downstream components is not yet detailed in the literature.





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Figure 2: Proposed mechanism of Cardiogenol C via the Wnt signaling pathway.

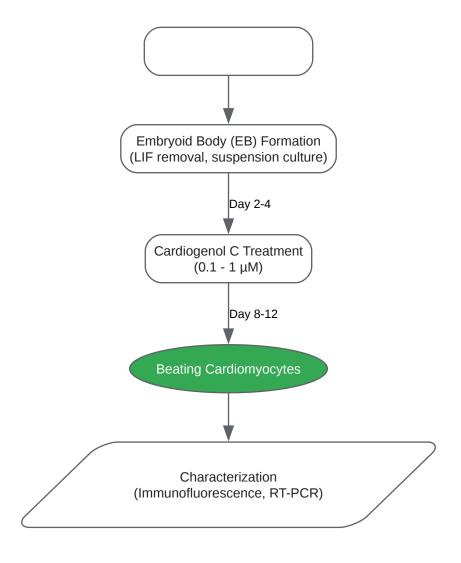


Experimental Protocols Cardiomyocyte Differentiation from Embryonic Stem Cells

This protocol is a general guideline and may require optimization for specific ES cell lines.

- ES Cell Culture: Maintain undifferentiated ES cells on a layer of mitotically inactivated mouse embryonic fibroblasts (MEFs) in ES cell medium containing leukemia inhibitory factor (LIF).
- Embryoid Body (EB) Formation: To initiate differentiation, dissociate ES cells and plate them in non-adherent culture dishes in differentiation medium (ES cell medium without LIF) to allow the formation of embryoid bodies (EBs).
- Cardiogenol C Treatment: After 2-4 days of EB formation, add Cardiogenol C
 hydrochloride to the differentiation medium at a final concentration of 0.1 1 μM.
- Cardiomyocyte Development: Continue to culture the EBs in the presence of Cardiogenol C, changing the medium every 2 days. Beating cardiomyocytes can typically be observed within 8-12 days of differentiation.
- Analysis: Differentiated cardiomyocytes can be identified by their characteristic beating and further characterized by immunofluorescence staining or RT-PCR for cardiac-specific markers.





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Figure 3: Workflow for Cardiomyocyte Differentiation using Cardiogenol C.

Immunofluorescence Staining for Cardiac Markers

- Fixation: Fix differentiated cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
- Permeabilization: Wash the cells with PBS and then permeabilize with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
- Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 5% goat serum in PBS) for 1 hour at room temperature.



- Primary Antibody Incubation: Incubate the cells with primary antibodies against cardiac markers (e.g., anti-GATA-4, anti-Nkx2.5, anti-cardiac Troponin T) diluted in blocking solution overnight at 4°C.
- Secondary Antibody Incubation: Wash the cells with PBS and then incubate with fluorophoreconjugated secondary antibodies diluted in blocking solution for 1-2 hours at room temperature in the dark.
- Counterstaining and Mounting: Counterstain the nuclei with DAPI or Hoechst stain. Mount
 the coverslips onto microscope slides using an anti-fade mounting medium.
- Imaging: Visualize the stained cells using a fluorescence microscope.

Quantitative Real-Time PCR (qRT-PCR) for Cardiac Gene Expression

- RNA Extraction: Isolate total RNA from control and Cardiogenol C-treated cells using a suitable RNA extraction kit.
- cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
- qRT-PCR: Perform qRT-PCR using a real-time PCR system with SYBR Green or TaqMan probe-based detection. Use primers specific for cardiac marker genes (e.g., GATA4, NKX2-5, TNNT2) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
- Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes using the $\Delta\Delta$ Ct method.

Conclusion

Cardiogenol C hydrochloride is a valuable chemical tool for the directed differentiation of stem cells into cardiomyocytes. Its defined chemical structure and potent biological activity make it a cornerstone for research in cardiac development, disease modeling, and drug screening. The proposed mechanism of action via the Wnt signaling pathway provides a framework for further investigation into the molecular events governing cardiomyogenesis. The experimental protocols provided herein offer a starting point for researchers to utilize



Cardiogenol C in their own studies. Further elucidation of its precise molecular targets and downstream signaling events will undoubtedly enhance its utility in the quest for novel cardiac regenerative therapies.

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